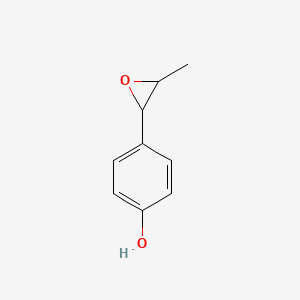
4-(3-Methyloxiran-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyloxiran-2-yl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 3-methyloxirane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxiran-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions. For example, the reaction of 4-bromophenol with 3-methyloxirane in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester rearrangement, hydrolysis, and reduction of quinones .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyloxiran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are used under controlled conditions
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro and bromo derivatives of the phenol
Scientific Research Applications
4-(3-Methyloxiran-2-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor effects
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as rheumatoid arthritis and neurodegenerative disorders
Mechanism of Action
The mechanism of action of 4-(3-Methyloxiran-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory and immune responses . Additionally, it affects the monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK) pathways, contributing to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
2-Methoxy-4-(1-propenyl)phenol: Another phenolic compound with a methoxy and propenyl group attached to the benzene ring.
Uniqueness
4-(3-Methyloxiran-2-yl)phenol is unique due to the presence of the 3-methyloxirane group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
51410-47-0 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(3-methyloxiran-2-yl)phenol |
InChI |
InChI=1S/C9H10O2/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 |
InChI Key |
OIPQGYXJLOKPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















